L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amide linkage, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amide linkage, and the attachment of the phenyl group. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amide-containing molecules and those with pyrrolidine or phenyl groups. Examples include:
N-Acetyl-L-cysteine: Known for its antioxidant properties.
Glutathione: A tripeptide involved in cellular detoxification.
Pyridinium Salts: Used in various chemical and biological applications.
Uniqueness
What sets (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
169676-11-3 |
---|---|
Molecular Formula |
C17H21N3O5 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H21N3O5/c1-10(18-16(23)12-7-8-14(21)19-12)15(22)20-13(17(24)25)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25)/t10-,12-,13-/m0/s1 |
InChI Key |
XXRQPEKNNKPIMI-DRZSPHRISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.